molecular formula C23H20FN5O2S B2575107 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide CAS No. 941935-13-3

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide

Katalognummer: B2575107
CAS-Nummer: 941935-13-3
Molekulargewicht: 449.5
InChI-Schlüssel: AZLHCORVTNGFJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(4-Fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a sophisticated chemical hybrid designed for advanced pharmaceutical and biochemical research. This compound features a complex multi-cyclic core structure, incorporating a pyrazolo-thiazolo-pyrimidine tricyclic system, which is known to be of high interest in medicinal chemistry for its potential to interact with various enzymatic targets . The presence of the 4-fluorophenyl moiety is a common feature in many bioactive molecules, often used to fine-tune properties like metabolic stability and binding affinity . The molecule is further functionalized with an N-phenethylacetamide side chain, a group present in compounds that exhibit a range of biological activities and can influence a molecule's pharmacokinetic profile . The specific combination of these features suggests potential research applications in areas such as enzyme inhibition, particularly for kinases or other ATP-binding proteins, and in cancer research where related heterocyclic compounds have shown promise as investigational agents . Researchers can utilize this compound as a key intermediate or a lead structure in the synthesis and development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c24-16-6-8-17(9-7-16)29-21-19(13-26-29)22(31)28-18(14-32-23(28)27-21)12-20(30)25-11-10-15-4-2-1-3-5-15/h1-9,13,18H,10-12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLHCORVTNGFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step process typically beginning with the preparation of the tetrahydropyrazolo scaffold. The initial steps include the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the desired heterocyclic structure. The synthesis can be summarized as follows:

  • Starting Materials : 4-fluorobenzaldehyde, malononitrile, and cyclohexanedione.
  • Reagents : DMAP (4-(Dimethylamino)pyridine) as a catalyst.
  • Reaction Conditions : Reflux in ethanol for several hours followed by cooling and purification.

Antimicrobial Properties

Research has indicated that compounds containing the tetrahydropyrazolo and thiazolo-pyrimidine scaffolds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, derivatives of tetrahydropyrazolo[1,5-a]pyrimidine have shown promising results in high-throughput screening campaigns against Mtb, with some compounds achieving reductions in bacterial load in infected mice models .

Anticancer Activity

Studies have demonstrated that related thiazolo[4,5-d]pyrimidine derivatives possess potent anticancer properties. For example, compounds with similar structures have been evaluated for cytotoxicity against several cancer cell lines. Notably, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and substitution patterns on the pyrimidine scaffold significantly impact biological activity. For instance:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups like fluorine enhances potency against certain cancer cell lines.
  • Positioning of substituents : The activity is highly dependent on the stereochemistry at specific positions on the pyrimidine ring, which influences binding affinity to biological targets.

Case Studies

  • Antituberculosis Activity : A derivative of the compound was tested in vivo in a mouse model of tuberculosis and showed a significant reduction in bacterial counts after treatment. The study highlighted its potential as a candidate for combination therapy against both drug-sensitive and drug-resistant strains of Mtb .
  • Anticancer Evaluation : In vitro studies assessed the cytotoxic effects of various derivatives on human cancer cell lines. Compounds were found to inhibit cell proliferation effectively, with some achieving over 80% inhibition at concentrations below 10 µM .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Pyrazolo-thiazolo-pyrimidine vs.
  • Chromen vs. Thiazolo Fusion : Example 53 () replaces the thiazolo ring with a chromen system, altering electronic properties and bioavailability due to increased aromaticity .
2.2. Substituent Effects

4-Fluorophenyl Group :

  • Present in the target compound and Example 53 (), this group enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) compared to non-fluorinated analogs .

Side Chain Modifications :

  • Phenethylacetamide (Target) : The flexible phenethyl group may improve membrane permeability versus rigid substituents (e.g., triazole-thiol in ).

Critical Analysis :

  • The target compound’s synthesis relies on acid-catalyzed cyclization, which is cost-effective but may limit scalability due to prolonged reaction times (4 days) .
  • Example 53 employs Suzuki coupling, offering modularity for diverse substituents but requiring expensive catalysts .

Implications for Drug Development

  • Target Compound Advantages : Balanced hydrophobicity (4-fluorophenyl) and solubility (acetamide) make it a promising candidate for oral bioavailability.
  • Limitations vs. Analogs : Lack of electron-donating groups (e.g., methoxy in ) may reduce interaction with polar enzyme residues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.